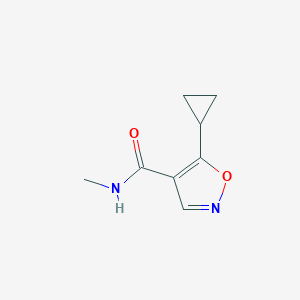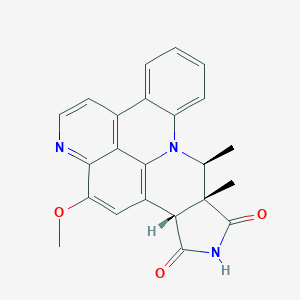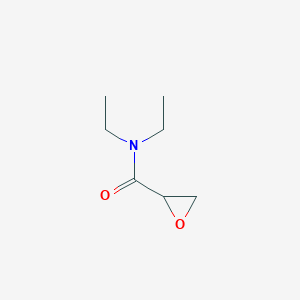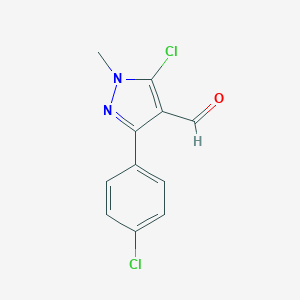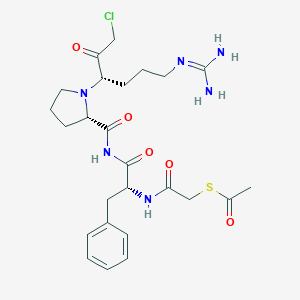
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone, commonly known as Ac-DEVD-CMK, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used as a tool to study the molecular mechanisms of apoptosis, a programmed cell death process that plays a crucial role in the development and maintenance of multicellular organisms.
Mécanisme D'action
Ac-DEVD-CMK inhibits caspase-3 activity by irreversibly binding to the active site of the enzyme. Caspase-3 is a cysteine protease that cleaves specific substrates during the apoptotic process, leading to cell death. Ac-DEVD-CMK contains a chloromethyl ketone group that reacts with the cysteine residue in the active site of caspase-3, forming a covalent bond and blocking the enzymatic activity.
Effets Biochimiques Et Physiologiques
Ac-DEVD-CMK has been shown to effectively inhibit caspase-3 activity in various cell types, including cancer cells, neuronal cells, and immune cells. This peptide can block the apoptotic process and promote cell survival in vitro and in vivo. Ac-DEVD-CMK has also been used to study the role of caspase-3 in various physiological processes, such as neuronal development, immune response, and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ac-DEVD-CMK in lab experiments is its specificity and irreversibility towards caspase-3. This peptide can effectively inhibit caspase-3 activity without affecting other caspases or proteases. However, the irreversible binding of Ac-DEVD-CMK to the active site of caspase-3 can limit its use in some experiments, as it may interfere with downstream signaling pathways or protein interactions.
Orientations Futures
Ac-DEVD-CMK has opened up new avenues for research in the field of apoptosis and cell death. Some of the future directions for this peptide include:
1. Developing new caspase-3 inhibitors with improved specificity and reversibility.
2. Investigating the role of caspase-3 in various physiological processes, such as aging, metabolism, and inflammation.
3. Developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases based on the inhibition of caspase-3 activity.
4. Studying the molecular mechanisms of other forms of cell death, such as necrosis, autophagy, and pyroptosis.
Conclusion:
Ac-DEVD-CMK is a synthetic peptide that has revolutionized the study of apoptosis and cell death. Its specificity and irreversibility towards caspase-3 have made it a valuable tool for investigating the molecular mechanisms of apoptosis and developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. However, its irreversible binding to the active site of caspase-3 can limit its use in some experiments. Future research on Ac-DEVD-CMK and its analogs will undoubtedly lead to new insights into the complex processes of cell death and survival.
Méthodes De Synthèse
Ac-DEVD-CMK is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Applications De Recherche Scientifique
Ac-DEVD-CMK is widely used as a caspase-3 inhibitor, a protease that plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3 activity, Ac-DEVD-CMK can block the apoptotic process and promote cell survival. This peptide has been used in various studies to investigate the molecular mechanisms of apoptosis and to develop new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Propriétés
Numéro CAS |
115290-74-9 |
|---|---|
Nom du produit |
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Formule moléculaire |
C25H35ClN6O5S |
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
Clé InChI |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
SMILES isomérique |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
SMILES canonique |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Autres numéros CAS |
115290-74-9 |
Synonymes |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



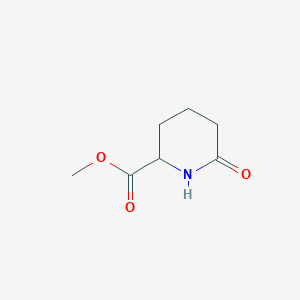

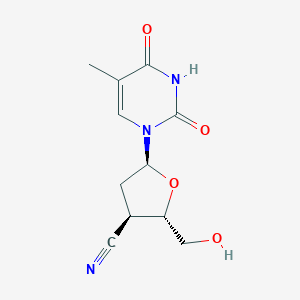
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
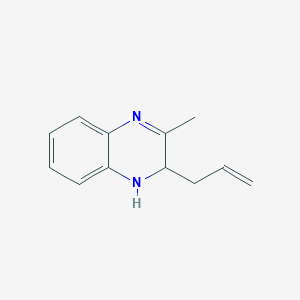
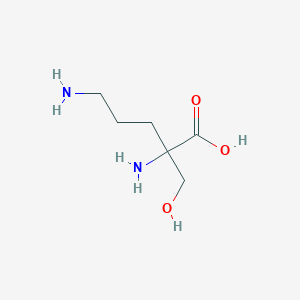
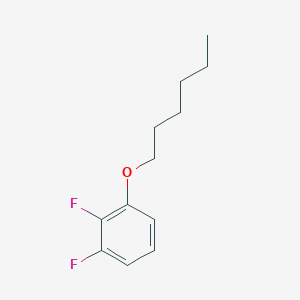
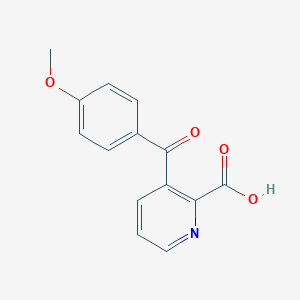
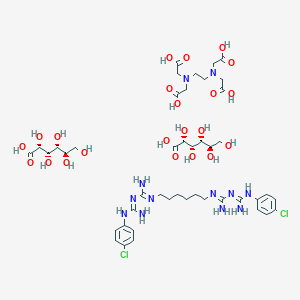
![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
